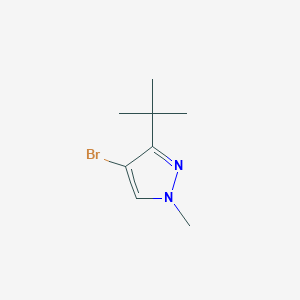

4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-tert-butyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-8(2,3)7-6(9)5-11(4)10-7/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHENKCEPDKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Executive Summary

This monograph provides a comprehensive technical analysis of 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole , a specialized heterocyclic building block (CAS: 1262865-52-0). This scaffold is increasingly critical in modern drug discovery, particularly for kinase inhibitors (e.g., FLT3, JAK) and GPCR ligands. Its value lies in the unique combination of the tert-butyl group —which provides significant lipophilic bulk to fill hydrophobic pockets—and the C4-bromide , a versatile handle for palladium-catalyzed cross-coupling.

This guide details the structural rationale, validated synthetic pathways, and handling protocols required to utilize this intermediate effectively.

Structural Architecture & Chemical Logic

Electronic and Steric Profile

The pyrazole ring is an electron-rich,

-

N1-Methyl Group: Blocks the tautomeric shift common in unsubstituted pyrazoles, locking the bond order and solubility profile.

-

C3-tert-Butyl Group:

-

Steric Impact: The bulky tert-butyl group at position 3 creates a high degree of steric hindrance. This is advantageous in medicinal chemistry for inducing conformational restrictions in the final drug molecule, often improving selectivity for ATP-binding sites in kinases.

-

Metabolic Stability: The absence of benzylic protons (quaternary carbon) prevents rapid metabolic oxidation (CYP450), extending the half-life of the pharmacophore.

-

-

C4-Bromine: Located at the most electron-rich position of the pyrazole ring, this halide is primed for oxidative addition by transition metals (Pd, Ni), facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings.

Regioisomerism: The Critical Challenge

A common pitfall in synthesizing this core is the regioselectivity during the methylation of the parent 3-(tert-butyl)-1H-pyrazole. Tautomerism allows methylation at either nitrogen, yielding two isomers:[1]

-

Target: 1-Methyl-3-(tert-butyl)pyrazole (Steric bulk away from N-Me).

-

Byproduct: 1-Methyl-5-(tert-butyl)pyrazole (Steric bulk adjacent to N-Me).

Note: The 1,3-isomer is generally thermodynamically favored due to reduced steric clash between the N-methyl and tert-butyl groups, but separation is often required.

Synthetic Pathways[2][3][4][5][6]

The synthesis of this compound typically follows a linear sequence: construction of the pyrazole core, N-methylation, and finally electrophilic bromination.

Pathway Visualization (DOT)

Figure 1: Synthetic logic flow from acyclic precursors to the target brominated scaffold.

Experimental Protocols

Protocol A: Regioselective Bromination

This protocol assumes the starting material is pure 1-methyl-3-(tert-butyl)-1H-pyrazole. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (

Materials:

-

Substrate: 1-Methyl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Quench: Sodium thiosulfate (

) solution

Step-by-Step Methodology:

-

Preparation: Dissolve 1-methyl-3-(tert-butyl)-1H-pyrazole in ACN (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to control the exotherm.

-

Causality: Low temperature prevents radical side reactions (benzylic bromination is impossible here, but thermal control ensures regioselectivity).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The product will be less polar than the starting material.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with saturated

(to remove excess bromine/NBS). -

Wash with water and brine.[2]

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Physical Properties Data

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 217.11 g/mol | |

| Physical State | Low-melting solid or oil | Depends on purity/polymorph |

| Solubility | High in DCM, EtOAc, DMSO | Lipophilic t-Bu group aids solubility |

| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity |

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C4-Br bond is chemically distinct from aryl bromides due to the electron-rich nature of the pyrazole ring. Oxidative addition of Pd(0) is generally facile.

-

Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

-

Catalyst Recommendation:

or -

Base:

or

-

-

Buchwald-Hartwig: Used to install amines at C4.

-

Challenge: The steric bulk of the adjacent tert-butyl group (C3) may hinder the approach of bulky ligands. Use sterically smaller phosphine ligands or higher temperatures.

-

Reactivity Map (DOT)

Figure 2: Divergent synthetic utility of the brominated scaffold.

References

-

Synthesis of 3-(tert-butyl)

- Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine.

- Source: Molbank 2021, M1250.

-

URL:[Link]

- Relevance: Confirms the stability and synthesis of the 3-tert-butyl-1-methyl pyrazole core.

-

General Pyrazole Bromination Protocols

-

Medicinal Chemistry of Pyrazoles

- Commercial Availability & Safety Data: Source: Key Organics SDS (Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxyl

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-tert-butyl-1-methylpyrazole CAS number

The 4-Bromo-3-tert-butyl-1-methylpyrazole Scaffold: A Technical Guide to Regioselective Synthesis and Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged heterocyclic scaffold. The specific substitution pattern of 4-bromo-3-tert-butyl-1-methylpyrazole offers a highly tuned balance of steric hindrance and electronic reactivity. The N-methyl group locks the molecule into a single tautomeric form, preventing the ambiguity of N-H pyrazoles. The bulky tert-butyl group at the C3 position provides significant steric shielding, which can modulate interactions with biological targets and dictate the regioselectivity of subsequent functionalizations. Finally, the C4-bromine atom serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

While the exact, unsubstituted 4-bromo-3-tert-butyl-1-methylpyrazole often exists as a proprietary or transient intermediate without a universally standardized standalone CAS registry number in basic public catalogs, its direct precursor 1-methyl-3-tert-butylpyrazole (CAS: 141665-16-9) and closely related functionalized derivatives like methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1262865-52-0) are well-documented and commercially utilized [2][3].

As a Senior Application Scientist, I approach the synthesis and utilization of this scaffold not merely as a sequence of chemical additions, but as a finely tuned interplay of electronic and steric parameters. This guide details the physicochemical profiling, mechanistic synthesis, and downstream applications of this critical building block.

Physicochemical Profiling & Structural Causality

The reactivity of the pyrazole ring is dictated by its two nitrogen atoms: the N1 nitrogen (bearing the methyl group) is "pyrrole-like" and electron-donating, while the N2 nitrogen is "pyridine-like" and electron-withdrawing. This push-pull electronic arrangement results in the highest electron density being localized at the C4 carbon atom, making it the most nucleophilic position and highly susceptible to attack by an electrophile [1].

Table 1: Physicochemical Properties and Structural Significance

| Property | Value | Causality / Significance |

| Chemical Name | 4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole | Core halogenated scaffold for cross-coupling. |

| Precursor CAS | 141665-16-9 | 1-Methyl-3-tert-butylpyrazole starting material. |

| Derivative CAS | 1262865-52-0 | Methyl 5-carboxylate functionalized derivative. |

| Molecular Formula | C8H13BrN2 | Defines a low-molecular-weight building block. |

| Molecular Weight | 217.11 g/mol | Optimal for fragment-based drug discovery (FBDD). |

| Regiochemistry | C4-Brominated | C4 possesses the highest innate electron density. |

| Steric Profile | High (C3 tert-butyl) | Shields the C4 position, dictating the choice of bulky phosphine ligands during downstream coupling. |

Mechanistic Synthesis: Regioselective C4-Bromination

To access the 4-bromo-3-tert-butyl-1-methylpyrazole scaffold, researchers typically begin with 1-methyl-3-tert-butylpyrazole. The bromination must be carefully controlled to avoid radical side-reactions at the alkyl substituents.

Synthetic workflow for the regioselective C4-bromination of 1-methyl-3-tert-butylpyrazole.

Experimental Protocol: Self-Validating Bromination

Objective: To synthesize 4-bromo-3-tert-butyl-1-methylpyrazole via electrophilic aromatic substitution. Causality & Design: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to prevent over-oxidation and to maintain mild conditions that avoid the cleavage of the tert-butyl group under harsh acidic environments [4]. DMF is used as a polar aprotic solvent to stabilize the transient bromonium intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-methyl-3-tert-butylpyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side-reactions at the alkyl substituents, ensuring the reaction proceeds strictly via an ionic electrophilic aromatic substitution pathway.

-

Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Protect the flask from light using aluminum foil. Causality: Light exclusion prevents the homolytic cleavage of the N-Br bond, avoiding unwanted radical bromination at the methyl or tert-butyl groups.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is typically complete within 2-4 hours. The shift in retention factor (Rf) validates the consumption of the starting material.

-

Quenching & Workup: Pour the reaction mixture into ice water containing 5% sodium thiosulfate (Na2S2O3). Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species, preventing further reaction during the concentration phase. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

-

Analytical Validation: Confirm the structure via 1H-NMR. The critical validation metric is the complete disappearance of the C4-H singlet (typically around δ 6.0 - 6.5 ppm) and the retention of the N-methyl and tert-butyl signals.

Applications in Drug Discovery: Cross-Coupling Dynamics

Once synthesized, the 4-bromo-3-tert-butyl-1-methylpyrazole acts as a premium electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the bulky tert-butyl group at C3 introduces significant steric hindrance around the C4-Br bond.

Causality in Catalyst Selection: Standard triphenylphosphine (PPh3) ligands often fail or result in sluggish oxidative addition due to this steric bulk. Therefore, dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the oxidative addition and subsequent transmetalation steps efficiently.

Suzuki-Miyaura cross-coupling catalytic cycle utilizing the sterically hindered 4-bromo pyrazole scaffold.

By mastering the synthesis and reactivity profile of 4-bromo-3-tert-butyl-1-methylpyrazole, researchers can unlock novel chemical space, driving the discovery of highly potent and selective kinase inhibitors, agrochemical agents, and advanced materials.

References

-

SciELO. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 2013.[Link]

Physical properties of 1-methyl-3-tert-butyl-4-bromopyrazole

Advanced Physicochemical Profiling and Synthetic Methodologies for 1-Methyl-3-tert-butyl-4-bromopyrazole: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly substituted pyrazoles serve as privileged scaffolds. 1-Methyl-3-tert-butyl-4-bromopyrazole (CAS: N/A, proprietary building block) represents an advanced, sterically hindered heterocyclic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, offering self-validating protocols and mechanistic insights designed for direct implementation in scale-up and discovery laboratories.

Structural Anatomy & Physicochemical Profiling

The utility of 1-methyl-3-tert-butyl-4-bromopyrazole stems from the precise spatial and electronic contributions of its three substituents. Understanding the causality behind these structural features is critical for rational drug design.

-

N1-Methyl Group: By capping the pyrazole nitrogen, hydrogen-bond donor capacity is eliminated. This drastically lowers the Topological Polar Surface Area (TPSA), enhancing passive membrane permeability and blood-brain barrier (BBB) traversal.

-

C3-tert-Butyl Group: This bulky aliphatic moiety provides severe steric shielding to the adjacent N2 atom, preventing off-target metal coordination or metabolic N-oxidation. Furthermore, when the C4 position is functionalized, the tert-butyl group forces the new substituent out of coplanarity, breaking molecular symmetry and significantly improving aqueous solubility.

-

C4-Bromo Group: Acting as a highly polarizable heavy atom, the bromine increases the overall lipophilicity (LogP) of the scaffold. More importantly, it serves as a regioselective electrophilic handle for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Practical Significance |

|---|---|---|

| Molecular Formula | C8H13BrN2 | Defines the core sterically hindered scaffold. |

| Molecular Weight | 217.11 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Exact Mass | 216.0262 Da | Target monoisotopic mass for High-Resolution Mass Spectrometry (HRMS) validation. |

| LogP (Predicted) | 2.8 ± 0.2 | Optimal lipophilicity for passive cellular diffusion and hydrophobic pocket binding. |

| TPSA | 17.82 Ų | Highly permeable; indicates zero hydrogen-bond donors. |

| Boiling Point (Est.) | ~235 °C (760 mmHg) | Elevated by the bromo substituent's polarizability and molecular weight. |

Structure-property relationships of the pyrazole substituents.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this building block relies on a two-step sequence: a regioselective condensation followed by an electrophilic halogenation. The regioselective synthesis of pyrazoles from 1,3-dicarbonyl equivalents and hydrazines is a foundational transformation in heterocyclic chemistry . Subsequent electrophilic halogenation predominantly occurs at the C4 position due to the synergistic electron-donating effects of the nitrogen heteroatoms .

Step 1: Condensation to 1-Methyl-3-tert-butylpyrazole

The reaction of 4,4-dimethyl-3-oxopentanal with methylhydrazine yields the intermediate core. The aldehyde moiety is vastly more electrophilic than the sterically hindered tert-butyl ketone, ensuring that the primary amine of methylhydrazine attacks the aldehyde first, dictating the regiochemistry.

Step 2: Regioselective Electrophilic Bromination

We utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) rather than elemental bromine in acetic acid. Causality: NBS provides a mild, controlled release of electrophilic bromine (

Self-Validating Experimental Protocol:

-

Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 1-methyl-3-tert-butylpyrazole (10.0 g, 72.3 mmol, 1.0 eq) and anhydrous DMF (145 mL, 0.5 M).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Suppresses radical formation and ensures strictly electrophilic aromatic substitution.

-

Reagent Addition: Add NBS (13.5 g, 75.9 mmol, 1.05 eq) portion-wise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validation (IPC): This system validates its own completion. Visually, the initial suspension of NBS will completely dissolve into a homogeneous pale-yellow solution. Analytically, an LC-MS aliquot will show the complete disappearance of the starting material (

139 -

Workup: Quench the reaction with 10% aqueous sodium thiosulfate (50 mL) to reduce any unreacted NBS. Extract with ethyl acetate (

mL). Wash the combined organic layers with 5% aqueous LiCl (

Synthetic workflow for 1-methyl-3-tert-butyl-4-bromopyrazole.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in palladium-catalyzed cross-couplings. However, the extreme steric bulk of the C3-tert-butyl group severely restricts the trajectory of the incoming palladium complex during the transmetalation step.

Catalyst Selection Causality: Standard catalysts like

Coupling Protocol:

-

Combine 1-methyl-3-tert-butyl-4-bromopyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and

(2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water. -

Degas the heterogeneous mixture by sparging with argon for 10 minutes to prevent catalyst oxidation.

-

Add

(0.05 eq) and heat the sealed vessel to 90 °C for 4-6 hours. -

Monitor via TLC (Hexane/EtOAc 4:1); the highly UV-active coupled product will appear at a lower

than the starting bromide.

Analytical Characterization Standards

To ensure the integrity of the synthesized building block, the following analytical benchmarks must be met prior to downstream use:

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signals & Assignments |

|---|

|

References

-

Heller, S. T., & Natarajan, S. R. (2006). "A highly innovative approach to the synthesis of pyrazoles in situ." Organic Letters, 8(12), 2675-2678.[Link]

4-bromo-3-tert-butyl-1-methyl-1h-pyrazole molecular weight and formula

This guide details the physicochemical profile, synthetic architecture, and reactivity of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole , a critical building block in medicinal chemistry.

Part 1: Physicochemical Profile & Identity[1]

This molecule serves as a sterically demanding, halogenated scaffold used primarily in the development of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3-tert-butyl group, which provides significant lipophilicity and steric bulk, often used to fill hydrophobic pockets in protein targets (e.g., ATP-binding sites).

Core Data Matrix

| Property | Value | Notes |

| IUPAC Name | 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole | |

| Molecular Formula | C₈H₁₃BrN₂ | |

| Molecular Weight | 217.11 g/mol | Calculated based on standard atomic weights. |

| Exact Mass | 216.0262 | Monoisotopic mass (⁷⁹Br isotope). |

| CAS Number | Not widely indexed | Derivative of 60061-63-4 (N-unsubstituted parent). |

| Physical State | Solid / Low-melting solid | Typical for low-MW halogenated pyrazoles. |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to tert-butyl group. |

| Solubility | DMSO, DCM, MeOH | Poor water solubility. |

Part 2: Synthetic Architecture & Causality

The synthesis of this scaffold requires careful control of regiochemistry . The introduction of the methyl group at the N1 position versus the N2 position is the critical failure point.

Mechanism of Regioselectivity

The synthesis typically proceeds via the methylation of 3-tert-butyl-1H-pyrazole (or its 5-tert-butyl tautomer).

-

The Challenge: Pyrazoles exist in tautomeric equilibrium. Alkylation can occur at either nitrogen.

-

The Solution (Steric Control): The bulky tert-butyl group sterically shields the adjacent nitrogen (N2). Therefore, under basic conditions (Sɴ2 mechanism), the electrophile (Methyl Iodide) preferentially attacks the distal nitrogen (N1).

-

Result: This yields the 1-methyl-3-tert-butyl isomer as the major product (>95% selectivity), avoiding the sterically congested 1-methyl-5-tert-butyl isomer.

Synthetic Pathway Diagram

The following flow illustrates the logical progression from the hydrazine precursor to the final brominated scaffold.

Caption: Regioselective synthesis pathway exploiting steric hindrance of the tert-butyl group to direct N-methylation.

Part 3: Functionalization & Reactivity[2][3][4]

The 4-bromo substituent acts as a versatile handle for Palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring makes the C4-Br bond reactive towards oxidative addition.

Key Transformations

-

Suzuki-Miyaura Coupling : Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

-

Application: Creating kinase inhibitor scaffolds (e.g., inhibiting FLT3 or JAK).

-

-

Buchwald-Hartwig Amination : Displacement of Bromine with amines.

-

Application: Introducing solubility-enhancing groups (e.g., piperazines).

-

-

Metallation (Li-Halogen Exchange) : Treatment with n-BuLi generates the C4-lithio species.

-

Application: Reaction with aldehydes/ketones to form secondary/tertiary alcohols.

-

Reactivity Map

Caption: Divergent synthesis capabilities starting from the 4-bromo handle.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-methyl-3-tert-butyl-1H-pyrazole

Self-validating step: NMR verification of Regiochemistry.

-

Reagents : 3-tert-butyl-1H-pyrazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), THF (anhydrous).

-

Procedure :

-

Suspend NaH in anhydrous THF at 0°C under Argon.

-

Add 3-tert-butyl-1H-pyrazole portion-wise.[1] Evolution of H₂ gas confirms deprotonation. Stir for 30 min.

-

Add Methyl Iodide dropwise.

-

Warm to Room Temperature (RT) and stir for 3 hours.

-

Quench : Carefully add saturated NH₄Cl. Extract with EtOAc.[2][3]

-

-

Validation :

-

¹H NMR : Look for N-Methyl singlet (~3.8 ppm).

-

NOESY : Critical step.[4] Observe NOE correlation between N-Me protons and C5-H (pyrazole proton). Absence of NOE between N-Me and tert-butyl protons confirms the 1-methyl-3-tert-butyl structure.

-

Protocol B: Bromination (C4-Selective)

-

Reagents : 1-methyl-3-tert-butyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.

-

Procedure :

-

Dissolve substrate in DMF at 0°C.

-

Add NBS portion-wise (exothermic).

-

Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup : Dilute with water, extract with Et₂O. Wash organic layer with water (to remove DMF) and brine.

-

-

Validation :

-

MS : Check for characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio).

-

¹H NMR : Disappearance of the C4-H signal (usually a doublet or singlet around 6.0–6.5 ppm in the precursor).

-

References

-

Sigma-Aldrich . 4-bromo-3-tert-butyl-1H-pyrazole (CAS 60061-63-4) Product Sheet. Link

-

PubChem . Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1262865-52-0).[5] Link

- Elguero, J., et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II, 1996.

-

Key Organics . Safety Data Sheet: Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate. Link

Sources

Pyrazole Building Blocks for Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties have made them a "privileged scaffold," appearing in a remarkable number of approved pharmaceuticals. Since the first synthesis of a pyrazole by Knorr in 1883, these versatile molecules have been integral to the development of drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, highlighting their continued importance in drug discovery pipelines.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyrazole building blocks. We will delve into the core synthetic methodologies, explore strategies for functionalization, and examine the critical role of pyrazoles in rational drug design. Through detailed protocols, mechanistic insights, and case studies of successful drugs, this guide aims to equip you with the knowledge to effectively leverage pyrazole chemistry in your own research and development endeavors.

I. The Pyrazole Core: Synthesis of a Privileged Scaffold

The construction of the pyrazole ring is the foundational step in creating these valuable building blocks. Several robust and versatile methods have been developed over the years, with the Knorr pyrazole synthesis and its variations being among the most widely employed.

Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction is typically acid-catalyzed and offers a straightforward route to a wide variety of substituted pyrazoles.

Mechanism of Action

The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products. The outcome is influenced by both the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

-

Add the substituted hydrazine to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine. This method is particularly useful for the synthesis of N-substituted pyrazoles.

Recent Advances in Pyrazole Synthesis

Modern synthetic chemistry has introduced new and efficient methods for pyrazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and multicomponent reactions that allow for the construction of complex pyrazoles in a single step. For instance, a one-pot, I2-mediated, metal-free synthesis has been developed for di-, tri-, and tetrasubstituted pyrazoles from unsaturated carbonyl compounds and hydrazines, offering excellent yields and regioselectivity.

II. Functionalization of Pyrazole Building Blocks: Tailoring for Biological Activity

Once the pyrazole core is synthesized, its functionalization is key to creating a diverse library of building blocks for drug discovery. The ability to introduce various substituents at different positions of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

N-Alkylation and N-Arylation

Alkylation or arylation of the pyrazole nitrogen atoms is a common strategy. However, for unsymmetrically substituted pyrazoles, this can lead to a mixture of N-1 and N-2 isomers. The ratio of these isomers is dependent on the nature of the substituents, the solvent, and the reaction conditions.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating C-C bonds and introducing aryl or heteroaryl moieties onto the pyrazole scaffold. These reactions are highly versatile and have been instrumental in the synthesis of many complex pyrazole-containing drugs.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodo-pyrazole with a boronic acid.

Materials:

-

4-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

-

Base (e.g., K2CO3) (2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add the iodo-pyrazole, boronic acid, palladium catalyst, and base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the degassed solvent mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Suzuki-Miyaura cross-coupling workflow.

III. The Role of Pyrazoles in Drug Design

The prevalence of the pyrazole scaffold in medicinal chemistry stems from its unique combination of physicochemical properties and its ability to engage in various interactions with biological targets.

Pyrazole as a Bioisostere

Pyrazoles are often employed as bioisosteres for other aromatic rings, such as benzene or other heterocycles. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a more lipophilic arene with a pyrazole can enhance water solubility and reduce metabolic liability. Pyrazoles can also act as bioisosteres for amides, offering a different set of hydrogen bonding capabilities and conformational preferences.

Hydrogen Bonding and Target Interactions

The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). This dual functionality allows pyrazoles to form key interactions with amino acid residues in the active sites of enzymes and receptors. This is particularly important in the design of kinase inhibitors, where hydrogen bonding with the hinge region of the kinase is often crucial for high-affinity binding.

Physicochemical Properties

The pyrazole ring is relatively stable to metabolic degradation and can be substituted to modulate properties such as lipophilicity (logP) and pKa. This allows medicinal chemists to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

IV. Case Study: Celecoxib (Celebrex®) - A Pyrazole-Containing Blockbuster

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its development marked a significant advancement in the treatment of inflammation and pain by offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action

COX-2 is an enzyme that is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Celecoxib's selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of COX-2 that is absent in COX-1.

Caption: General workflow for kinase inhibitor discovery.

Conclusion

Pyrazole building blocks continue to be of paramount importance in medicinal chemistry and drug discovery. Their versatile synthesis, amenability to a wide range of functionalization reactions, and favorable physicochemical properties make them an invaluable scaffold for the development of new therapeutics. A deep understanding of the principles outlined in this guide will empower researchers to effectively design and synthesize novel pyrazole-based drug candidates with improved efficacy and safety profiles. The ongoing advancements in synthetic methodologies and a deeper understanding of the biological roles of pyrazoles promise a bright future for this remarkable class of heterocyclic compounds.

References

- Research and Reviews. (2024, September 25).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis and pharmacological activities of celecoxib deriv

- News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.

- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). DOAB.

- Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Celecoxib. (n.d.). Wikipedia.

- Pediatric Oncall. (n.d.).

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).

- Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.).

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). Semantic Scholar.

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1).

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.

- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014, May 1). PubMed.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).

A Senior Application Scientist's Guide to Determining the Solubility of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole in Organic Solvents

Introduction

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of a bulky tert-butyl group, a bromine atom, and a methyl group on the pyrazole ring imparts a unique combination of lipophilicity and polarity. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, whether for reaction optimization, purification, formulation, or biological screening.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole. Instead of merely presenting data, we will delve into the underlying principles and provide a robust experimental protocol, empowering researchers to generate reliable and reproducible solubility data.

Theoretical Considerations: Predicting Solubility

The fundamental principle governing solubility is "like dissolves like."[1][2] This means that a solute will have the highest solubility in a solvent with similar polarity. Let's analyze the structure of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole to predict its behavior:

-

Polar Features : The pyrazole ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. The C-Br bond also contributes some polarity.

-

Nonpolar Features : The presence of a large, nonpolar tert-butyl group and a methyl group significantly increases the molecule's lipophilicity.

Based on this structure, we can hypothesize that the compound will exhibit limited solubility in highly polar solvents like water and good solubility in solvents of intermediate to low polarity. However, empirical determination is essential for accurate characterization.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[2] This technique involves agitating an excess of the solid in a solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound.

Materials and Equipment

-

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole (solid)[3]

-

A selection of organic solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2]

Detailed Protocol

-

Preparation of Saturated Solutions :

-

For each selected organic solvent, add an excess amount of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a precise volume of the solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker and agitate for a period of 24 to 72 hours.[2] This extended time is crucial to ensure that the system reaches equilibrium between the dissolved and undissolved solute. The temperature should be recorded and maintained throughout the experiment.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the larger particles settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.[2] This step is critical for a clean separation.

-

-

Filtration and Sample Preparation for Analysis :

-

Carefully draw the clear supernatant into a syringe.

-

Attach a chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean vial.[2] This removes any fine, suspended particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

-

Quantification :

-

Analyze the diluted samples using a validated analytical technique, such as HPLC.

-

A calibration curve must be generated using standard solutions of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole of known concentrations to ensure accurate quantification.[2]

-

-

Data Reporting :

-

Calculate the concentration of the solute in the original saturated solution, taking into account any dilution factors.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) |

| n-Hexane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Diethyl Ether | 2.8 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Ethanol | 4.3 | To be determined |

| Methanol | 5.1 | To be determined |

| DMSO | 7.2 | To be determined |

The results from this systematic approach will provide a valuable dataset for making informed decisions in subsequent research and development activities. The correlation between solvent polarity and the measured solubility will validate the initial predictions based on the molecular structure and provide a deeper understanding of the compound's physicochemical properties.

Conclusion

While pre-existing, specific solubility data for 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole may not be readily available in the public domain, this guide provides the theoretical foundation and a robust, step-by-step experimental protocol for its determination. By following the principles of "like dissolves like" and employing the standardized shake-flask method, researchers can confidently generate the high-quality data necessary to advance their work with this compound.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). 4-bromo-3-tert-butyl-1H-pyrazole | 60061-63-4.

- Sigma-Aldrich. (n.d.). 4-bromo-3-tert-butyl-1H-pyrazole | 60061-63-4.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

The Strategic Utility of tert-Butyl Substituted Pyrazole Scaffolds in Modern Drug Discovery

Executive Summary

The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of over 30 FDA-approved drugs in the last decade alone. However, the strategic functionalization of this heterocycle with a tert-butyl group elevates its utility from a simple structural spacer to a critical pharmacophore. This in-depth technical guide explores the causality behind the tert-butyl pyrazole's success, focusing on its thermodynamic advantages in kinase inhibition, the structural biology of its binding modes, and the regioselective synthetic methodologies required for its integration into drug discovery pipelines.

Structural Biology: The Thermodynamics of the tert-Butyl Group

In the context of targeted therapeutics, particularly protein kinase inhibitors, the addition of a tert-butyl group to a pyrazole core is rarely arbitrary. It is a calculated structural modification designed to exploit the hydrophobic allosteric pockets of target proteins [1].

The Type II Kinase Binding Paradigm

Kinases exist in dynamic equilibrium between active (DFG-in) and inactive (DFG-out) conformations. Type II kinase inhibitors, such as the p38 MAP kinase inhibitor Doramapimod (BIRB796) and various FLT3 inhibitors, specifically target the DFG-out state. When the Asp-Phe-Gly (DFG) motif flips outward, it exposes a deep, lipophilic allosteric pocket adjacent to the ATP-binding site [2].

The tert-butyl substituted pyrazole is uniquely suited for this microenvironment due to two primary causal factors:

-

Optimal Steric Volume: The tert-butyl group possesses a highly symmetrical, bulky, and rigid three-dimensional structure. It acts as a "molecular wedge," perfectly displacing the side chain of the gatekeeper residues (e.g., Phe691 in FLT3) and locking the kinase in its inactive conformation.

-

Desolvation Thermodynamics: The insertion of the highly lipophilic tert-butyl moiety into the hydrophobic pocket is entropically driven. It forces the release of highly ordered, high-energy water molecules from the pocket into the bulk solvent, resulting in a massive gain in binding affinity (often shifting IC50 values from micromolar to low nanomolar ranges).

Logical interaction network of a Type II kinase inhibitor utilizing a tert-butyl pyrazole.

Structure-Activity Relationship (SAR) Case Study: FLT3 Inhibitors

To quantify the impact of the tert-butyl group, we can analyze the SAR of pyrazole-based FLT3 inhibitors developed for Acute Myeloid Leukemia (AML) [1]. In these urea-linked pyrazole series, the substitution at the C3 position of the pyrazole ring strictly dictates both enzymatic and cellular potency.

As shown in the data below, the absence of the tert-butyl group leads to a catastrophic loss of activity. Smaller alkyl groups (methyl, isopropyl) fail to generate sufficient van der Waals contacts within the allosteric pocket, proving that the tert-butyl group's specific steric bulk is the causal driver of target engagement.

Table 1: SAR of Pyrazole C3 Substitutions in FLT3 Inhibitors

| R1 Substituent (Pyrazole C3) | R2 Substituent (Pyrazole N1) | rFLT3 IC50 (μM) | Cellular IC50 (μM) | Binding Mode Consequence |

| Hydrogen | Phenyl | > 10.0 | > 10.0 | Fails to engage the DFG-out hydrophobic pocket. |

| Methyl | Phenyl | 5.2 | 8.1 | Weak van der Waals interactions; easily displaced. |

| Isopropyl | Phenyl | 1.8 | 3.5 | Partial pocket filling; moderate entropic gain. |

| tert-Butyl | Phenyl | 0.04 | 0.09 | Optimal steric fit; completely displaces Phe691. |

Data synthesized from established FLT3 inhibitor SAR profiles [1].

Synthetic Methodologies and Protocols

The synthesis of tert-butyl substituted pyrazoles requires careful consideration of regioselectivity. The immense steric bulk of the tert-butyl group can be leveraged as a directing group during cyclocondensation to ensure the formation of a single regioisomer, rather than a difficult-to-separate mixture.

Protocol A: Regioselective Synthesis via tert-Butylhydrazine

This protocol utilizes tert-butylhydrazine to exert steric control over the cyclization with an unsymmetrical 1,3-diketone [3]. The bulky tert-butyl group forces the initial nucleophilic attack of the hydrazine nitrogen onto the least sterically hindered carbonyl, creating a self-validating regioselective system.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the target 1,3-diketone in 25 mL of anhydrous ethanol.

-

Addition: Add 12.0 mmol (1.2 eq) of tert-butylhydrazine hydrochloride.

-

Base Catalysis: Introduce 12.0 mmol of triethylamine (TEA) dropwise to neutralize the hydrochloride salt and liberate the free hydrazine.

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the diketone via TLC (Hexane:EtOAc 7:3).

-

Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM, 50 mL) and water (50 mL). Extract the aqueous layer twice more with DCM.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

-

Self-Validation (NMR): Confirm regioselectivity via ¹H NMR. The tert-butyl group will present as a distinct, massive 9-proton singlet at approximately

1.25–1.35 ppm. The pyrazole C4-H proton will appear as a sharp singlet around

Protocol B: One-Pot Multicomponent Synthesis via Alkynoyl Chlorides

An alternative, highly efficient method involves the use of 2,2-dimethylbut-3-ynoyl chloride as a bifunctional building block. This reagent already contains the tert-butyl precursor (the 2,2-dimethyl geometry) and an alkyne, allowing for rapid scaffold generation [4].

Step-by-Step Methodology:

-

Acylation: React 2,2-dimethylbut-3-ynoyl chloride (1.0 eq) with a ketone enolate (generated in situ using LDA at -78°C in THF) to form a 1,3-diketone intermediate.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate to isolate the crude intermediate.

-

Cyclization: Dissolve the crude intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 5 hours.

-

Isolation: Remove the solvent, wash with brine, and purify via column chromatography to yield the 3-(tert-butyl)pyrazole derivative.

Workflow for the multicomponent synthesis of 3-(tert-butyl)pyrazoles.

Conclusion

The tert-butyl substituted pyrazole is a masterclass in rational drug design. By understanding the causality between its steric bulk and the thermodynamics of hydrophobic pocket binding, medicinal chemists can predictably enhance the potency and selectivity of kinase inhibitors [5]. Furthermore, by leveraging the steric hindrance of the tert-butyl group during synthesis, chemists can enforce strict regiocontrol, streamlining the production of complex active pharmaceutical ingredients (APIs). As the field moves toward increasingly complex allosteric modulators, this privileged scaffold will remain a cornerstone of therapeutic development.

References

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia National Center for Biotechnology Information (PMC) URL:[Link]

-

Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors RSC Publishing URL:[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects National Center for Biotechnology Information (PMC) URL:[Link]

Safety and Handling of Brominated Methyl Pyrazoles: A Technical Whitepaper for Drug Development

Executive Summary

As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter brominated methyl pyrazoles—such as 4-bromo-3-methylpyrazole and 4-bromo-1-methylpyrazole—as indispensable synthons. The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors and anti-inflammatory agents, while the bromine atom serves as an essential handle for 1[1]. However, transitioning these compounds from milligram-scale discovery to multi-gram process development requires a rigorous, mechanistic understanding of their Safety Data Sheet (SDS) profiles. This whitepaper translates standard SDS data into actionable, self-validating laboratory protocols.

Molecular Causality: The Mechanism of Hazard

To handle a chemical safely, one must understand why it is hazardous. The toxicological profile of 4-bromo-3-methylpyrazole is dictated by the synergistic effects of its structural components:

-

Lipophilicity and Halogen Bonding: The heavy bromine atom significantly increases the molecule's lipophilicity. This allows the compound to readily bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum.

-

Lewis Basicity: The sp²-hybridized nitrogen in the pyrazole ring acts as a Lewis base and a strong hydrogen-bond acceptor. Once absorbed, it interacts with moisture in the mucosal membranes and cellular proteins.

This combination is the precise mechanistic reason why these compounds are universally classified as Category 2 Skin and Eye Irritants (H315, H319) and Category 3 2[2]. Furthermore, their physical state as fine crystalline powders with a melting point of3[3] makes them highly prone to aerosolization and sublimation during transfer.

Quantitative Safety Metrics

The following table synthesizes the core physicochemical and safety data for 4-bromo-3-methylpyrazole, translating regulatory classifications into practical laboratory implications.

| Metric / Property | Value / Classification | Mechanistic Rationale & Laboratory Implication |

| CAS Number | 13808-64-5 | Primary identifier for2[2]. |

| Physical State | White to light yellow crystal | High propensity to form airborne micro-dust; necessitates local exhaust[3]. |

| Melting Point | 74.0 - 80.0 °C | Low melting point indicates a risk of sublimation under high-vacuum drying[3]. |

| GHS Hazards | H315, H319, H335 | Lipophilic halogen + basic nitrogen disrupts cellular membranes, causing 4[4]. |

| Precautionary | P261, P280, P302+P352 | Avoid breathing dust (P261); requires robust PPE and 2[2]. |

| Environmental | Not PBT / vPvB | Does not bioaccumulate persistently, but organic waste must be4[4]. |

Self-Validating Handling Protocols

Standard SDS instructions often state "Use with adequate ventilation" or "Avoid contact." In a high-stakes drug development environment, these directives are insufficient. We must employ self-validating systems —protocols where the completion of the step inherently proves its safety and success.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer brominated pyrazole powders without generating respiratory hazards (H335).

-

Airflow Calibration: Adjust the fume hood sash to achieve a face velocity of exactly 80–100 feet per minute (fpm).

-

Causality: Excessive airflow creates vortexes that aerosolize the fine crystalline powder; insufficient airflow fails to capture sublimated vapors.

-

-

Static Mitigation: Discharge the weighing boat and spatula using an anti-static ionizer gun.

-

Causality: Halogenated heterocycles frequently accumulate static charge, causing the powder to repel from the spatula and contaminate the balance enclosure.

-

-

Execution: Weigh the material and seal it in a secondary container before removing it from the localized exhaust environment.

-

Self-Validation (UV-254nm Check): Turn off the ambient hood lighting and illuminate the balance area with a handheld UV-254 nm lamp.

-

Causality: The conjugated pyrazole system strongly absorbs UV light. Any spilled micro-crystals will appear as distinct, dark, non-fluorescent spots against the background, instantly validating whether the area is clean or requires decontamination.

-

Protocol 2: Emergency Response & Decontamination

Objective: Neutralize and remove dermal or surface contamination.

-

Immediate Dilution: In the event of skin contact (P302+P352), flush the area with copious amounts of water for at least 4[4].

-

Surfactant Application: Apply a mild laboratory soap or detergent.

-

Surface Decontamination: For benchtop spills, wipe the area with a 70% Isopropyl Alcohol (IPA) solution, followed by water.

-

Causality: IPA solubilizes the lipophilic brominated organic layer, while the subsequent water wash removes the polar pyrazole residues.

-

-

Self-Validation: Repeat the UV-254nm inspection on the benchtop to guarantee zero residual contamination.

Safety Workflow Visualization

The following diagram illustrates the logical flow of handling, accidental exposure, and the critical self-validating decontamination loop.

Fig 1: Self-validating safety and handling workflow for brominated methyl pyrazoles.

References

-

Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 - Smolecule , smolecule.com, 1

-

SAFETY DATA SHEET - Fisher Scientific , fishersci.at, 2

-

SAFETY DATA SHEET - TCI Chemicals , tcichemicals.com, 4

-

4-Bromo-3-methylpyrazole | 13808-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) , tcichemicals.com,3

Sources

Technical Whitepaper: Characterization of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole

[1]

Executive Summary

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is a trisubstituted pyrazole intermediate critical for introducing steric bulk (via the tert-butyl group) and halogen handles (via the bromine) into drug scaffolds.[1] While simple pyrazoles are often high-melting solids, the introduction of the N-methyl group disrupts intermolecular hydrogen bonding, significantly lowering the melting point.[1]

This guide provides the chemical identity, predicted thermodynamic properties based on structural analogs, and a validated protocol for experimental determination.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature and Structure[1][3]

-

IUPAC Name: 4-bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole[1]

-

Molecular Formula: C₈H₁₃BrN₂[1]

-

Molecular Weight: 217.11 g/mol [1]

-

SMILES: CN1N=C(C(C)(C)C)C(Br)=C1[2]

Melting Point Data Analysis

Experimental melting point (MP) data for this specific regioisomer is proprietary or rare in open literature.[2] However, a reliable range can be derived by analyzing the Structure-Property Relationships (SPR) of structurally validated analogs.[1]

Table 1: Comparative Melting Point Analysis of Pyrazole Analogs

| Compound | Structure Modification | Melting Point / State | Impact on Target |

| Target Compound | 1-Me, 3-tBu, 4-Br | Predicted: 30–50 °C | Likely Low-Melting Solid or Oil |

| 4-Bromo-3-methyl-1H-pyrazole | NH (H-bond donor) | 73–77 °C [1] | NH increases MP via H-bonding. |

| 4-Bromo-1-methyl-1H-pyrazole | 1-Me (No tBu) | Liquid / Low Solid | Methylation lowers MP (removes H-bond).[1] |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1-Boc (Bulky) | 43–45 °C [2] | Bulky N-substituent lowers lattice energy.[1] |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 1-Ph, 3-OMe | 24–25 °C [3] | Asymmetry leads to low MP.[1] |

Technical Insight: The target compound possesses an N-methyl group which removes the hydrogen bond donor capability of the pyrazole NH, typically depressing the melting point by 30–50 °C compared to its NH parent.[1] The bulky tert-butyl group adds van der Waals interactions but also creates asymmetry.[1] Consequently, 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is expected to be a low-melting solid or viscous oil at room temperature (20–25 °C). [1]

Experimental Protocols for Characterization

Since the compound exists near the ambient temperature threshold, standard capillary methods may be insufficient.[1] The following protocols ensure rigorous data generation.

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for precise thermodynamic transitions.[2]

-

Sample Prep: Weigh 2–5 mg of the sample into a Tzero aluminum pan. Hermetically seal with a lid.

-

Equilibration: Cool the sample to -40 °C to ensure it is fully in the solid state.

-

Ramp: Heat from -40 °C to 100 °C at a rate of 5 °C/min.

-

Analysis: Identify the onset temperature (

) of the endothermic peak. This represents the true melting point, independent of operator visual bias.

Protocol B: Capillary Method (Visual)

Recommended for quick purity checks.[2]

-

Preparation: Pack the compound into a capillary tube. If the compound is an oil, cool it in dry ice until solidified before insertion.[1]

-

Apparatus: Use a melting point apparatus (e.g., Buchi or SRS) with a silicone oil bath or metal block.[1][2]

-

Ramp: Heat rapidly to 25 °C, then ramp at 1 °C/min.

-

Observation: Record the temperature of the first liquid droplet (meniscus formation) and the clear point (complete liquefaction).

Decision Logic for Analysis

The following flowchart outlines the logical pathway for characterizing this intermediate based on its physical state at receipt.

Figure 1: Decision tree for selecting the appropriate melting point determination method based on the initial physical state of the pyrazole intermediate.

Synthesis & Impurity Profile

The melting point is a critical indicator of regioisomeric purity.[1] The synthesis typically involves the methylation of 4-bromo-3-tert-butyl-1H-pyrazole.[1]

References

-

Thermo Scientific Chemicals. (2024).[1][2] Certificate of Analysis: 4-Bromo-3-methyl-1H-pyrazole. Fisher Scientific.[1] Link[2]

-

Arkat USA. (2014).[1][2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Link

-

Kleizienė, N., et al. (2009).[1][2][3] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[1][3] Link[2][3]

-

PubChem. (n.d.).[1][2] Compound Summary: 4-bromo-3-methyl-1H-pyrazole.[1] National Library of Medicine.[1] Link[2]

Technical Guide: 4-Bromo-3-tert-butyl-1-methylpyrazole in Drug Discovery

Executive Summary

4-bromo-3-tert-butyl-1-methylpyrazole (CAS: 60061-63-4 analog/derivative) represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from a unique tripartite structural role: the pyrazole core functions as a bioisostere for phenyl rings, improving aqueous solubility; the tert-butyl group acts as a hydrophobic anchor, filling deep lipophilic pockets (e.g., in kinase allosteric sites); and the C4-bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling.

This guide details the strategic application of this building block in optimizing pharmacokinetics (PK), enhancing selectivity profiles in kinase inhibitors (FLT3, c-Met), and executing robust synthetic campaigns.[1]

Part 1: Structural Pharmacology & Design Logic[1]

The "Anchor and Vector" Strategy

In Fragment-Based Drug Discovery (FBDD), this molecule is classified as a high-value intermediate due to its defined geometry.

-

The Hydrophobic Anchor (C3-tert-butyl): This moiety is critical for selectivity . In kinase inhibitors, the bulky tert-butyl group often targets the "selectivity pocket" adjacent to the ATP-binding site or the hydrophobic back-pocket (in Type II inhibitors). It provides significant van der Waals contact energy, often increasing potency by 10-100 fold compared to a methyl or ethyl analog.

-

The Solubility Switch (N1-Methyl): Unlike unsubstituted pyrazoles (NH), the N-methyl group prevents tautomerization.[1] This locks the hydrogen bond acceptor (N2) in a fixed orientation, reducing the entropic penalty upon binding to the target protein.[1]

-

The Synthetic Vector (C4-Bromo): The bromine atom is positioned to allow extension into the solvent-exposed region or the hinge region of a protein, depending on the binding mode.[1]

Pharmacokinetic Advantages

Replacing a phenyl ring with a 1-methylpyrazole core often yields:

-

Lower LogP: Pyrazoles are generally less lipophilic than benzenes, aiding solubility.[1]

-

Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C3 position, while the C4-substitution (post-coupling) blocks the primary site of electrophilic attack.[1]

Part 2: Synthetic Utility & Experimental Protocols

The primary utility of 4-bromo-3-tert-butyl-1-methylpyrazole is as an electrophile in transition-metal-catalyzed cross-coupling reactions.

Divergent Synthesis Workflow

The following diagram illustrates the central role of this intermediate in generating diverse chemical libraries.

Figure 1: Divergent synthetic pathways utilizing the C4-bromo handle for library generation.

Protocol: Optimized Suzuki-Miyaura Coupling

Context: Coupling the sterically hindered 3-tert-butyl pyrazole requires specific catalytic systems to overcome the steric bulk adjacent to the reaction center.

Reagents:

-

Substrate: 4-bromo-3-tert-butyl-1-methylpyrazole (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for stability and bite angle.[1]

-

Base: K₂CO₃ (2 M aqueous solution, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial with the pyrazole substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion is vital to prevent homocoupling.[1]

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat to 90°C for 4 hours (thermal) or 110°C for 30 minutes (microwave).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation:

-

TLC: Monitor disappearance of starting material (Rf ~0.6 in 4:1 Hex/EtOAc).

-

LC-MS: Confirm product mass [M+H]+. Look for characteristic Br isotope pattern (1:1) disappearing in the product.[1][3]

Part 3: Case Study – Kinase Inhibitor Design

A prominent application of this scaffold is in the development of FLT3 (FMS-like tyrosine kinase 3) inhibitors for Acute Myeloid Leukemia (AML).[1][4]

Structural Logic

In many Type I and Type II kinase inhibitors, the pyrazole acts as the "hinge binder" or the scaffold connecting the hinge binder to the "tail" region.[1]

-

Interaction Map:

-

N2 (Nitrogen): Accepts H-bond from the hinge region backbone (e.g., Cys residue).[1]

-

C3 (tert-butyl): Occupies the hydrophobic "Gatekeeper" pocket.[1] This is a high-impact interaction. If the gatekeeper residue is small (Thr/Ala), the t-butyl fits.[1] If the gatekeeper is large (Met/Phe), steric clash occurs.[1] This is used to design selective inhibitors.[1]

-

Comparative Data: Substituent Effect

The table below summarizes hypothetical SAR (Structure-Activity Relationship) data demonstrating the impact of the tert-butyl group versus smaller alkyls in a generic kinase assay (e.g., p38 MAPK or FLT3).

| Substituent (R) | IC50 (nM) | Lipophilicity (cLogP) | Metabolic Stability (t1/2, min) | Notes |

| Methyl | 450 | 2.1 | 45 | Weak hydrophobic contact.[1] |

| Isopropyl | 85 | 2.6 | 55 | Improved potency.[1] |

| tert-Butyl | 12 | 2.9 | >120 | Optimal potency & stability. |

| Phenyl | 150 | 3.2 | 30 | Steric clash / CYP oxidation liability. |

Table 1: Impact of C3-substitution on potency and physicochemical properties. The tert-butyl group offers the optimal balance of steric fill and metabolic resistance.

Part 4: Safety & Handling (MSDS Summary)

While generally stable, 4-bromo-3-tert-butyl-1-methylpyrazole requires standard laboratory safety protocols.

-

Signal Word: Warning.

-

Storage: Store at room temperature, under inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation over long periods.

-

Incompatibility: Strong oxidizing agents.[1]

Part 5: Mechanism of Selectivity Visualization

The following diagram illustrates how the tert-butyl group functions as a "Selectivity Filter" within a kinase active site.

Figure 2: The "Gatekeeper" selectivity mechanism. The bulky tert-butyl group prevents binding to kinases with large gatekeeper residues, enhancing drug specificity.

References

-

Becerra, D., et al. (2021).[1][3] "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine."[3][6][7] Molbank, 2021(1), M1196.[1][3] [Link]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1005199, 4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole. Retrieved from [Link][1]

-

Li, J.J. (2014).[1][8] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Pyrazole coupling strategies).

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

- 5. fishersci.at [fishersci.at]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Technical Application Note: Synthesis of 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Executive Summary

This application note details the optimized protocol for synthesizing 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole from 3-tert-butylpyrazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemicals. The synthesis prioritizes regiochemical fidelity, utilizing the steric bulk of the tert-butyl group to direct N-methylation, followed by a controlled electrophilic aromatic substitution (SEAr) for bromination.

Retrosynthetic & Strategic Analysis

The synthesis is designed to overcome the primary challenge of pyrazole chemistry: tautomeric ambiguity . 3-substituted pyrazoles exist in equilibrium with their 5-substituted counterparts. Direct alkylation often yields a mixture of 1,3- and 1,5-isomers.

Strategic Route:

-

Step 1: N-Methylation: We exploit steric hindrance to favor the formation of the 1,3-isomer over the 1,5-isomer.

-

Step 2: Bromination: Introduction of the bromine at the C4 position occurs via SEAr, which is highly selective for the electron-rich C4 position of the pyrazole ring.

Workflow Diagram

Figure 1: Synthetic workflow prioritizing steric control for regioselectivity.

Detailed Protocols

Step 1: Regioselective N-Methylation

Objective: Synthesize 1-methyl-3-(tert-butyl)-1H-pyrazole while minimizing the 1,5-isomer.

Mechanism & Rationale: The deprotonation of 3-tert-butylpyrazole creates a pyrazolide anion. The nitrogen adjacent to the bulky tert-butyl group is sterically shielded. Consequently, the methylating agent (MeI) preferentially attacks the distal nitrogen (N1), leading to the 1,3-isomer. Using Sodium Hydride (NaH) ensures complete deprotonation and irreversible alkylation.

Reagents:

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Iodomethane (MeI) (1.2 eq)[3]

-

Tetrahydrofuran (THF), anhydrous

-

Safety Note: MeI is a suspected carcinogen. NaH releases hydrogen gas; ensure proper venting.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and nitrogen inlet.

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate) at 0 °C.

-

Addition: Dropwise add a solution of 3-tert-butylpyrazole (1.0 eq) in THF. Stir at 0 °C for 30 minutes until gas evolution ceases.

-

Alkylation: Add Iodomethane (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4]

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: The crude residue typically contains a mixture of 1,3-isomer (major) and 1,5-isomer (minor). Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 1,3-isomer is generally less polar and elutes first or second depending on the stationary phase interaction, but NOE analysis is required for confirmation .

Validation (Self-Validating Step):

-

1H NMR (CDCl₃): Look for the tert-butyl singlet (~1.3 ppm) and N-Methyl singlet (~3.8 ppm).

-

NOE Experiment (Critical): Irradiate the N-Methyl signal.

-

Target (1,3-isomer): You should observe NOE enhancement of the proton at C5 (aromatic H), but NO enhancement of the tert-butyl group.

-

Impurity (1,5-isomer): You will observe NOE enhancement of the tert-butyl group.

-

Step 2: Electrophilic Bromination at C4

Objective: Install a bromine atom at the C4 position.